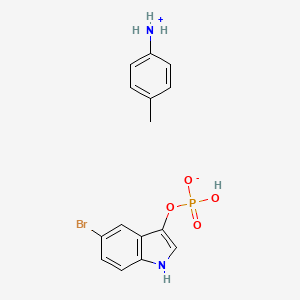
5-Bromo-3-indoxyl phosphate, p-toluidine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-indoxyl phosphate, p-toluidine salt: is a chemiluminescent substrate widely used in diagnostic applications. It is known for its ability to react with hydrogen peroxide and is often utilized in bioluminescence assays . The compound is a ligand that can be used in various biochemical and environmental testing applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-3-indoxyl phosphate, p-toluidine salt typically involves the synthesis of indoxyl phosphate derivatives followed by bromination. The reaction conditions often require the use of dimethylformamide (DMF) as a solvent, where the compound is soluble up to 20 mg/mL .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often produced in powder form and requires careful handling due to its hazardous nature .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: Bromination and other substitution reactions can be performed on the indoxyl phosphate core to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is a common reagent used for oxidation reactions involving this compound.
Substitution: Bromine and other halogenating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various chemiluminescent derivatives that are useful in diagnostic assays .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Bromo-3-indoxyl phosphate, p-toluidine salt is used as a substrate in various assays to detect the presence of specific enzymes .
Biology: In biological research, it is used in in situ hybridization and immunohistochemistry to visualize enzyme activity .
Medicine: In medical diagnostics, the compound is used in assays to detect alkaline phosphatase activity, which is crucial for diagnosing certain diseases .
Industry: In industrial applications, it is used in environmental testing to detect the presence of specific pollutants .
Mecanismo De Acción
The compound exerts its effects by acting as a substrate for alkaline phosphatase. When the enzyme acts on the compound, it produces an insoluble product that can be easily visualized . This reaction is often used in various diagnostic assays to detect the presence of the enzyme .
Comparación Con Compuestos Similares
5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt: This compound is similar in structure and function but includes an additional chlorine atom.
Nitro Blue Tetrazolium (NBT): Often used in combination with 5-Bromo-3-indoxyl phosphate, p-toluidine salt for enhanced visualization in assays.
Uniqueness: this compound is unique due to its high sensitivity and specificity in detecting enzyme activity, making it a valuable tool in both research and diagnostic applications .
Propiedades
IUPAC Name |
(5-bromo-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrNO4P.C7H9N/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2-5H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKYSMVJOACNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[NH3+].C1=CC2=C(C=C1Br)C(=CN2)OP(=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














